N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]quinoxaline core. This core is substituted with a 4-methylphenoxy group at position 4 and an acetamide side chain at position 2.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-15-7-10-17(11-8-15)35-24-23-29-30(25(33)31(23)20-6-4-3-5-19(20)28-24)14-22(32)27-16-9-12-21(34-2)18(26)13-16/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDONJEYRYQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
This compound shares the [1,2,4]triazolo[4,3-a]quinoxaline core with the target molecule but differs in substituents:
- Core modification : A methyl group at position 1 and an oxo group at position 4.
- Acetamide side chain : Substituted with a 4-chlorophenyl group instead of 3-chloro-4-methoxyphenyl.
- Molecular weight: 367.793 g/mol, compared to the target compound’s higher mass due to the additional phenoxy group .
NE-019 (PROTAC Derivative)
NE-019 contains a [1,2,4]triazolo[4,3-a][1,4]diazepine core linked to a chloro-substituted isoindolinone. Though structurally distinct, it highlights the versatility of triazolo-fused systems in drug design, particularly in proteolysis-targeting chimeras (PROTACs) .
Quinazoline and Quinazolinone Derivatives
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Core : Quinazoline with a 4-oxo group.
- Substituents : A 3-chloro-4-methylphenyl acetamide and a 4-ethoxyphenyl group.
N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core : Quinazoline-dione (two oxo groups).
- Substituents : A dichlorophenylmethyl group and variable R groups (e.g., Cl, F, CN).
Triazole-Quinazolinone Hybrids
3-[4-(4-Substituted Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one
- Core: Combines triazole and quinazolinone moieties.
- Substituents : Phenyl groups and thioxo modifications.
Structural and Functional Analysis
Core Heterocycle Impact
- Quinazoline/Quinazolinone: Offers hydrogen-bonding sites (e.g., oxo groups) for enzyme inhibition (e.g., dihydrofolate reductase) .
Substituent Effects
- Chloro and methoxy groups : Electron-withdrawing (Cl) and electron-donating (OMe) groups influence solubility, metabolic stability, and target binding.
- Phenoxy vs. sulfanyl linkages: Phenoxy groups may enhance lipophilicity, while sulfanyl groups improve thiol-mediated reactivity .
Data Tables
Table 1. Structural and Physicochemical Comparison
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